Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate
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Description
Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C11H21FN2O3 and its molecular weight is 248.298. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate is an intermediate compound in the synthesis of various chemically active molecules. The literature presents several methodologies for synthesizing related compounds, showcasing their utility in creating complex structures. For example, a study demonstrated the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride from a reaction involving a similar compound, highlighting the process's efficiency in generating target molecules with potential antibacterial properties (Xia, Chen, & Yu, 2013). Another research focused on the lipase-catalyzed regioselective lactamization, important for synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a key step in producing medically relevant compounds (Aurell, Karlsson, Pontén, & Andersen, 2014).
Antibacterial Activity Research
Fluoronaphthyridines and related compounds have been synthesized and evaluated for their antibacterial activities. The study of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed the structure-activity relationships necessary for designing effective antibacterial agents. These findings underscore the potential for derivatives of this compound to contribute to developing new therapeutic agents (Bouzard et al., 1992).
Novel Protecting Groups for Fluorous Synthesis
Research into fluorous synthesis has identified fluoro analogs of tert-butyl alcohol as effective protecting groups for carboxylic acids, suggesting applications for this compound in fluorous phase immobilization and protection strategies. This approach facilitates the separation of reactants and products, enhancing the efficiency of synthetic processes (Pardo, Cobas, Guitián, & Castedo, 2001).
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O3/c1-10(2,3)17-9(15)14-4-5-16-8-11(12,6-13)7-14/h4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHZKNBFOFVAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)(CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.